

GSK837149A: A Potent and Selective Inhibitor of Fatty Acid Synthase

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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

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For researchers, scientists, and drug development professionals, **GSK837149A** presents a highly selective tool for investigating the role of fatty acid synthase (FAS) in various physiological and pathological processes. This guide provides a comprehensive evaluation of **GSK837149A**'s specificity against related enzymes, supported by experimental data and detailed protocols.

GSK837149A is a potent and reversible inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.^[1] It specifically targets the β -ketoacyl reductase (KR) domain of the multi-enzyme FAS complex, exhibiting a competitive inhibition pattern with respect to NADPH and a non-competitive pattern with acetoacetyl-CoA.^[1] With a reported inhibition constant (K_i) of approximately 30 nM, **GSK837149A** offers a powerful means to dissect the intricate roles of FAS in cellular metabolism and disease.^[1]

Comparative Specificity of GSK837149A

A critical aspect of any enzymatic inhibitor is its specificity. While direct comparative data for **GSK837149A** against a broad panel of related enzymes is not readily available in the public domain, its mechanism of action provides insights into its selectivity. **GSK837149A**'s targeted inhibition of the β -ketoacyl reductase (KR) domain of FAS suggests a high degree of selectivity over other enzymes that do not possess a similar KR domain.

To provide a framework for evaluation, the following table includes data for **GSK837149A** and a related compound, GSK2194069, which also targets the FAS KR domain. This comparison highlights the potency of this class of inhibitors.

Compound	Target	Inhibition Constant (Ki)	Mechanism of Action
GSK837149A	Human Fatty Acid Synthase (FAS) β -Ketoacyl Reductase (KR)	~30 nM ^[1]	Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA ^[1]
GSK2194069	Human Fatty Acid Synthase (FAS) β -Ketoacyl Reductase (KR)	10 nM	Competitive with trans-1-decalone, Uncompetitive with NADPH

Experimental Protocols

To facilitate the independent evaluation of **GSK837149A**, detailed methodologies for key experiments are provided below.

Biochemical Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol describes a spectrophotometric assay to measure the overall activity of FAS by monitoring the consumption of NADPH.

Materials:

- Purified human fatty acid synthase (FAS)
- GSK837149A**
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Potassium phosphate buffer (pH 7.0)

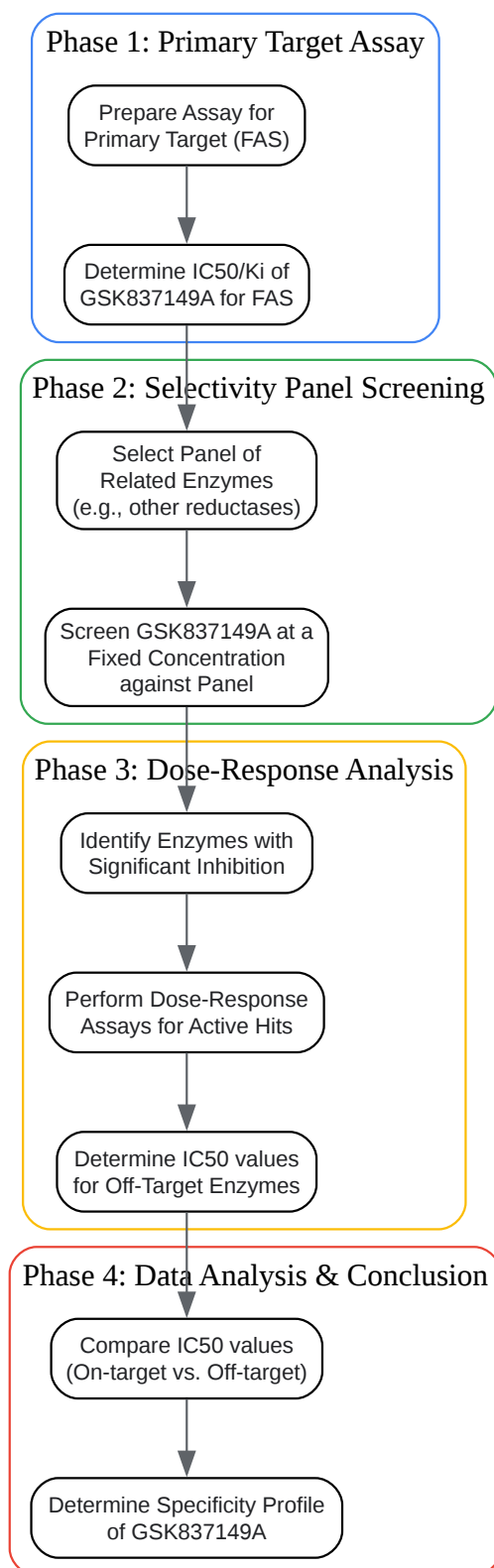
- DMSO (for dissolving the inhibitor)
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and malonyl-CoA in a cuvette.
- Add a solution of **GSK837149A** at various concentrations (a vehicle control with DMSO should be included).
- Initiate the reaction by adding purified FAS enzyme to the mixture.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction rates from the linear portion of the absorbance curve.
- Determine the IC₅₀ value of **GSK837149A** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Determining Enzyme Specificity

The following workflow outlines the steps to assess the specificity of an inhibitor like **GSK837149A** against a panel of related enzymes.

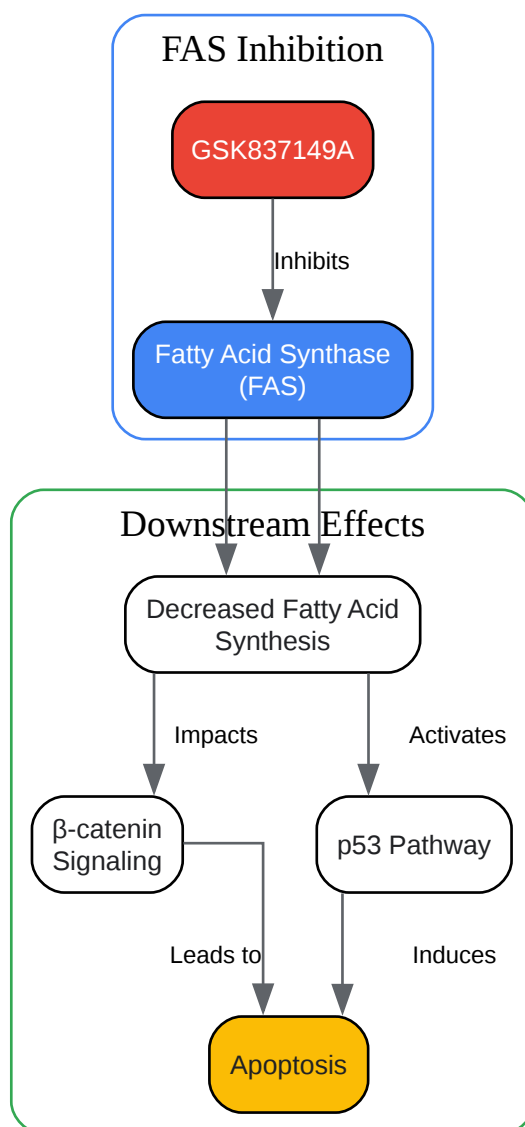


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Workflow for evaluating enzyme inhibitor specificity.

Signaling Pathways

Inhibition of FAS by **GSK837149A** has significant downstream consequences, ultimately impacting cell survival and proliferation. The depletion of fatty acids, the primary products of FAS, can trigger apoptotic pathways.



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Simplified signaling cascade following FAS inhibition.

Inhibition of FASN has been shown to suppress proliferation and promote apoptosis in cancer cells through pathways such as the β -catenin/C-myc signaling pathway.[2] Furthermore, FAS

inhibition can lead to the activation of the p53 tumor suppressor pathway, a key regulator of apoptosis. The intricate network of signaling events underscores the central role of FAS in maintaining cellular homeostasis and the potential of its inhibitors in disease intervention.

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References

- 1. Discovery of GSK837149A, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β -catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
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